N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-methoxy-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-24-17(27-2)14-6-5-13(8-15(14)23-24)16(26)19-7-3-4-12-9-20-18-21-11-22-25(18)10-12/h5-6,8-11H,3-4,7H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPNROKPLBTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCC3=CN4C(=NC=N4)N=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and is therefore essential for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2. This results in the disruption of the cell cycle progression, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components necessary for cell proliferation. This can result in the induction of apoptosis within cells.
Biologische Aktivität
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 302.34 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various biological activities primarily through:
- Inhibition of Kinases : Many triazolo compounds inhibit receptor tyrosine kinases (RTKs), such as the AXL receptor, which is implicated in cancer progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antiproliferative Effects : Studies have shown that derivatives of triazolo compounds have significant antiproliferative effects against various cancer cell lines. For instance, certain triazolo derivatives demonstrated IC values in the low micromolar range against HeLa and A549 cell lines .
- Antimicrobial Activity : Some compounds in this class also exhibit antimicrobial properties, inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
A study evaluated the antiproliferative effects of various triazolo derivatives on human cancer cell lines. The results showed that certain derivatives had IC values significantly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil. For example:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Triazolo Derivative 1 | HeLa | 0.53 |
| Triazolo Derivative 2 | A549 | 0.78 |
| Doxorubicin | HeLa | 7.26 |
| 5-Fluorouracil | A549 | 12.00 |
These findings suggest that the triazolo derivatives could serve as promising candidates for further development in cancer therapy .
Mechanistic Studies
In vivo studies using zebrafish models demonstrated that certain triazolo compounds could effectively reduce tumor mass without exhibiting toxicity to the host organism. This highlights their potential for therapeutic applications while minimizing adverse effects .
Pharmacological Applications
The compound's potential applications include:
- Cancer Therapy : Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Treatments : Its efficacy against bacterial pathogens suggests possible uses in treating infections.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 | 3.79 | Apoptosis induction |
| B | NCI-H460 | 42.30 | Cell cycle arrest |
| C | Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that derivatives can effectively inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle modulation .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that triazolo-pyrimidine derivatives can inhibit bacterial growth and may be effective against resistant strains. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine release. This could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
- Anticancer Research : In a study evaluating the efficacy of triazolo-pyrimidine derivatives against breast cancer cell lines, several compounds demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. These results support further investigation into their potential as anticancer agents .
- Antimicrobial Screening : A series of synthesized derivatives were tested against clinical isolates of Candida species. Many compounds exhibited minimum inhibitory concentrations (MICs) lower than those of existing antifungal treatments like fluconazole .
- Inflammation Models : Experimental models of inflammation showed that certain derivatives could significantly reduce inflammation markers in vivo, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of aminoguanidine with ethyl 3-oxohexanoate under microwave irradiation to form the triazolopyrimidine core .
- Step 2 : Propyl linker introduction via nucleophilic substitution or coupling reactions, often using catalysts like Pd for cross-coupling .
- Step 3 : Final amide bond formation between the indazole-carboxylic acid derivative and the triazolopyrimidine-propyl intermediate, employing carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization : Use statistical experimental design (e.g., factorial design) to refine solvent polarity, temperature, and catalyst loading. Evidence suggests microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy group at indazole-C3 and methyl at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 433.189 for CHNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced kinase inhibition?
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). The triazolopyrimidine core mimics purine binding, while the indazole moiety may occupy hydrophobic regions .
- QSAR Modeling : Train models on bioactivity data from analogues (e.g., IC values) to predict substituent effects. For example, electron-donating groups (e.g., methoxy) on the indazole ring improve solubility without compromising binding .
- In Silico ADMET : Predict pharmacokinetics using SwissADME; the propyl linker may reduce metabolic instability compared to shorter chains .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay conditions (e.g., cell line variability or ATP concentration in kinase assays). Mitigation approaches include:
- Standardized Assays : Use recombinant kinases (e.g., Eurofins Panlabs) with fixed ATP levels (e.g., 10 µM) .
- Orthogonal Validation : Confirm cellular activity (e.g., antiproliferative effects in HCT-116 cells) alongside enzymatic assays .
- Meta-Analysis : Pool data from structurally related compounds (e.g., triazolopyrimidine-indazole hybrids) to identify trends in substituent effects .
Q. How can reaction engineering address challenges in scaling up synthesis?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., triazole ring formation), reducing byproducts by 15–20% .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in coupling steps to enhance sustainability .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
Methodological Challenges and Solutions
Q. What are the key considerations for designing stability studies under physiological conditions?
- pH Stability : Test degradation in buffers (pH 1.2–7.4) over 24–72 hours. The methoxy group may enhance stability in acidic conditions compared to hydroxyl analogues .
- Oxidative Stress : Use hydrogen peroxide (0.1–1%) to simulate metabolic oxidation; LC-MS identifies degradation products (e.g., N-oxide formation on the triazole ring) .
- Light Sensitivity : Conduct ICH-compliant photostability tests; indazole derivatives often require amber glassware for storage .
Q. How can researchers optimize selectivity between kinase targets?
- Kinome-Wide Profiling : Use platforms like KINOMEscan to identify off-target effects. For example, bulky substituents on the indazole ring (e.g., 2-methyl) may reduce promiscuity .
- Alanine Scanning Mutagenesis : Map critical kinase residues (e.g., gatekeeper mutations) to refine compound interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
